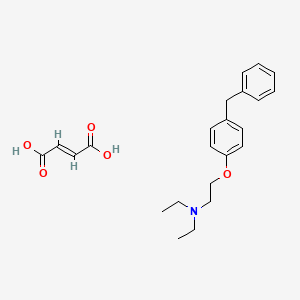
Dppefumarat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DPPE-Fumarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von DPPE-Fumarat beinhaltet die Bindung an den Histamin-H1-Rezeptor, wodurch die Histaminbindung an der intrazellulären Stelle gehemmt wird {_svg_3}. Diese Hemmung kann die Auswirkungen bestimmter Krebsbehandlungen modulieren, indem sie die Empfindlichkeit der zellulären DNA gegenüber Chemotherapie beeinflusst .
Wirkmechanismus
Target of Action
DPPE fumarate, also known as Tesmilifene fumarate, is primarily an antagonist of the H1C receptor . It is also a ligand for the antiestrogen-binding site (AEBS) . The H1C receptor is a subtype of histamine receptors, which play a crucial role in inflammatory responses, gastric acid secretion, and neurotransmission . AEBS is involved in the metabolism of certain drugs .
Mode of Action
It is proposed that dppe fumarate may modulate the effects of 12(s)hete in cancer cells, indirectly influencing the susceptibility of cellular dna to chemotherapy . It is also suggested that DPPE fumarate may be an activating P-glycoprotein (P-gp) substrate, enabling the P-gp pump to extrude typical P-gp substrates more efficiently .
Biochemical Pathways
DPPE fumarate’s interaction with its targets leads to changes in several biochemical pathways. For instance, it is thought to up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is activated in response to oxidative stress . Additionally, it may influence the energetic metabolism of endothelial cells, promoting glycolysis and diminishing cell respiration .
Pharmacokinetics
The pharmacokinetics of oral fumarates, such as DPPE fumarate, are highly variable, particularly after food intake . This variability suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of DPPE fumarate can significantly impact its bioavailability .
Result of Action
DPPE fumarate potentiates a wide range of cytotoxics and even offers some protection to normal cells . The enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them .
Action Environment
The action, efficacy, and stability of DPPE fumarate can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of DPPE fumarate
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dppe fumarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces sterol accumulation in MCF7 cells . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
Dppe fumarate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with unusual toxicity in the form of hallucinations, nausea, and vomiting .
Molecular Mechanism
At the molecular level, Dppe fumarate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an inhibitor of histamine binding at the intracellular histamine (H lc) site .
Vorbereitungsmethoden
Die Herstellung von DPPE-Fumarat beinhaltet die Alkylierung von Natriumdiphenylphosphin mit 1,2-Dichlorethan. Die Reaktion verläuft wie folgt :
[ 2 \text{NaP(C}6\text{H}_5\text{)}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{)}_2\text{PCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_2 + 2 \text{NaCl} ]
Diese Reaktion wird typischerweise unter einer inerten Atmosphäre durchgeführt, um eine Oxidation des Phosphins zu verhindern. Industrielle Produktionsmethoden können ähnliche Synthesewege verwenden, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
DPPE-Fumarat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Behandlung mit Wasserstoffperoxid erzeugt Phosphinoxide.
Reduktion: Reduktion mit Lithium ergibt das Disekundärphosphin.
Substitution: Reaktion mit chlorido-substituierten Phenylthiolaten erzeugt Nickelthiolát-Komplexe.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid, Lithium und chlorido-substituierte Phenylthiolat. Zu den Hauptprodukten, die gebildet werden, gehören Phosphinoxide, Disekundärphosphine und Nickelthiolát-Komplexe.
Vergleich Mit ähnlichen Verbindungen
DPPE-Fumarat kann mit anderen Histaminrezeptorantagonisten und zweizähnigen Liganden verglichen werden:
Dimethylfumarat: Es wird zur Behandlung von Multipler Sklerose eingesetzt und wirkt als Antioxidans und Immunmodulator.
Bis(diphenylphosphino)ethan: Ein häufig verwendeter zweizähniger Ligand in der Koordinationschemie.
Nickelthiolát-Komplexe: Diese Komplexe werden unter Verwendung von DPPE-Fumarat synthetisiert und haben Anwendungen in der Katalyse.
DPPE-Fumarat ist in seiner Doppelfunktion als Histaminrezeptorantagonist und zweizähniger Ligand einzigartig, was es sowohl in der Medizin als auch in der Koordinationschemie wertvoll macht.
Eigenschaften
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMDYHTGZSGDD-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

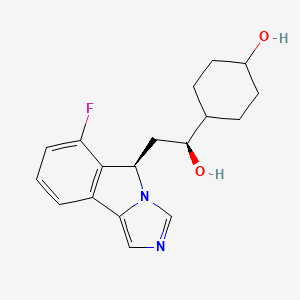


![6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B560131.png)
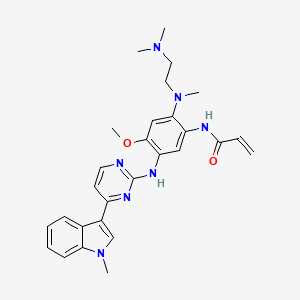
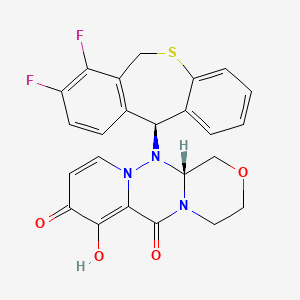
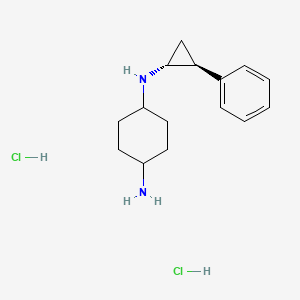
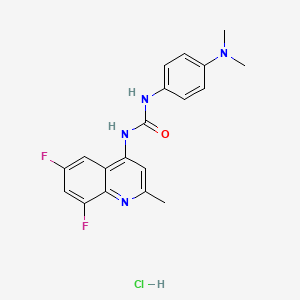
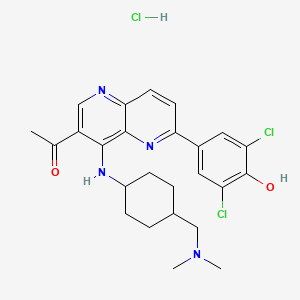
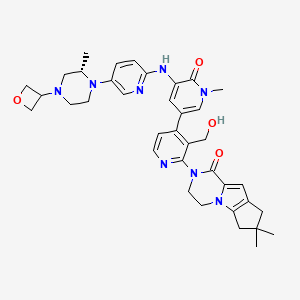
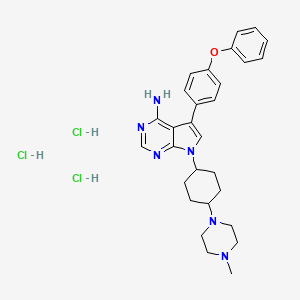
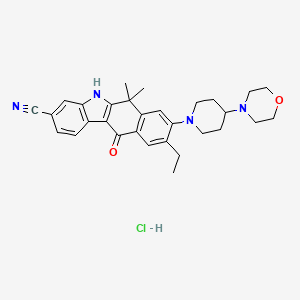
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)
